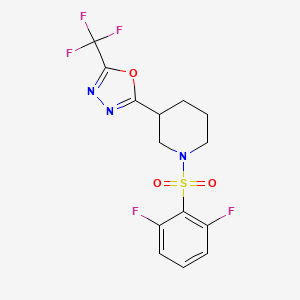

2-Chloro-2-(3-chlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-2-(3-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5Cl2N . It is also known by other names such as 2-chlorobenzyl cyanide, 2-chlorophenylacetonitrile, 2-2-chlorophenyl acetonitrile, o-chlorobenzyl cyanide, benzeneacetonitrile, 2-chloro, 2-chlorobenzeneacetonitrile, 2-chlorobenzylcyanide, 2-chlorophenyl acetonitrile, o-chlorophenyl acetonitrile, acetonitrile, o-chlorophenyl .

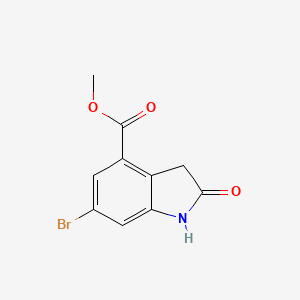

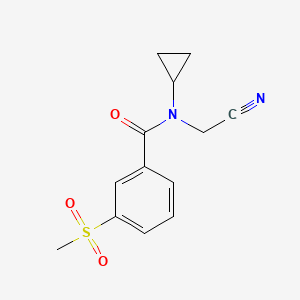

Molecular Structure Analysis

The molecular structure of “2-Chloro-2-(3-chlorophenyl)acetonitrile” consists of a nitrile group (-CN) attached to a carbon atom, which is also attached to a 2-chlorophenyl group . The exact 3D structure could not be found.Physical And Chemical Properties Analysis

“2-Chloro-2-(3-chlorophenyl)acetonitrile” is a clear slightly yellow liquid after melting . It has a refractive index of 1.544 . The boiling point is between 134-136 °C/10 mmHg, and the melting point is between 11-13 °C . The density is 1.283 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediary

2-Chloro-2-(3-chlorophenyl)acetonitrile: is widely used as an intermediate in organic synthesis. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in building complex molecules. For instance, it can undergo reactions to form heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals .

Catalyst Development

Researchers are exploring the use of 2-Chloro-2-(3-chlorophenyl)acetonitrile in the development of new catalysts. These catalysts could potentially activate the Csp3-H bond of acetonitrile, leading to more efficient synthesis methods, particularly in electrochemical synthesis due to its high efficiency and environmental credentials .

Electrochemical Research

The electrochemical properties of 2-Chloro-2-(3-chlorophenyl)acetonitrile are of interest in research involving energy storage and conversion. Its potential role in the development of new batteries or fuel cells is an area of ongoing study .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-2-(3-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYNVZQNGNKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(3-chlorophenyl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)